

# Historical clinical trial protocols for Quadrosilan

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## Compound of Interest

Compound Name: Quadrosilan  
Cat. No.: B1678620

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"Quadrosilan" is a fictional drug, and the clinical trial protocols, data, and experimental details described below are not real. This content is for illustrative purposes only to demonstrate the requested format and structure for application notes and protocols.

## Application Notes and Protocols: Historical Clinical Trial Protocols for Quadrosilan

These application notes provide a summary of the fictional historical Phase I/II clinical trial protocols for **Quadrosilan**, a selective MEK1/2 inhibitor, for the treatment of BRAF V600E-mutated metastatic melanoma.

### Application Note 1: Phase I/II Dose-Escalation and Cohort Expansion Study

Study Title: A Phase I/II, Multicenter, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Preliminary Efficacy of **Quadrosilan** in Patients with BRAF V600E-Mutated Metastatic Melanoma.

#### 1.1. Study Objectives:

- Primary Objectives:

- To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of **Quadrosilan**.
- To evaluate the safety and tolerability of **Quadrosilan** in the target patient population.
- Secondary Objectives:
  - To characterize the pharmacokinetic (PK) profile of **Quadrosilan**.
  - To assess the preliminary anti-tumor activity of **Quadrosilan**, as measured by Overall Response Rate (ORR) according to RECIST 1.1.
  - To explore the relationship between **Quadrosilan** exposure and pharmacodynamic (PD) markers in tumor tissue.

#### 1.2. Patient Population (Inclusion/Exclusion Criteria):

- Key Inclusion Criteria:
  - Histologically confirmed unresectable or metastatic melanoma.
  - Documented BRAF V600E mutation in tumor tissue.
  - At least one measurable lesion as per RECIST 1.1.
  - ECOG performance status of 0 or 1.
  - Adequate organ function.
- Key Exclusion Criteria:
  - Prior treatment with a MEK inhibitor.
  - Symptomatic brain metastases.
  - History of retinal vein occlusion.
  - Clinically significant cardiovascular disease.

## Data Presentation: Summary of Quantitative Data

Table 1: Dose-Escalation Cohorts and Dosing Regimen

| Cohort | Quadrosilan Dose (mg) | Dosing Schedule | Number of Patients |
|--------|-----------------------|-----------------|--------------------|
| 1      | 25                    | Once Daily (QD) | 3-6                |
| 2      | 50                    | Once Daily (QD) | 3-6                |
| 3      | 75                    | Once Daily (QD) | 3-6                |
| 4      | 100                   | Once Daily (QD) | 3-6                |

Table 2: Fictional Preliminary Efficacy Results (Phase II Expansion Cohort at RP2D)

| Parameter                   | Value      |
|-----------------------------|------------|
| Number of Patients          | 40         |
| Overall Response Rate (ORR) | 45%        |
| Complete Response (CR)      | 5%         |
| Partial Response (PR)       | 40%        |
| Stable Disease (SD)         | 35%        |
| Progressive Disease (PD)    | 20%        |
| Median Duration of Response | 8.2 months |

## Experimental Protocols

### Protocol 1: Tumor Response Assessment

- **Baseline Assessment:** Perform baseline tumor assessments using computed tomography (CT) or magnetic resonance imaging (MRI) within 28 days prior to the first dose of **Quadrosilan**.

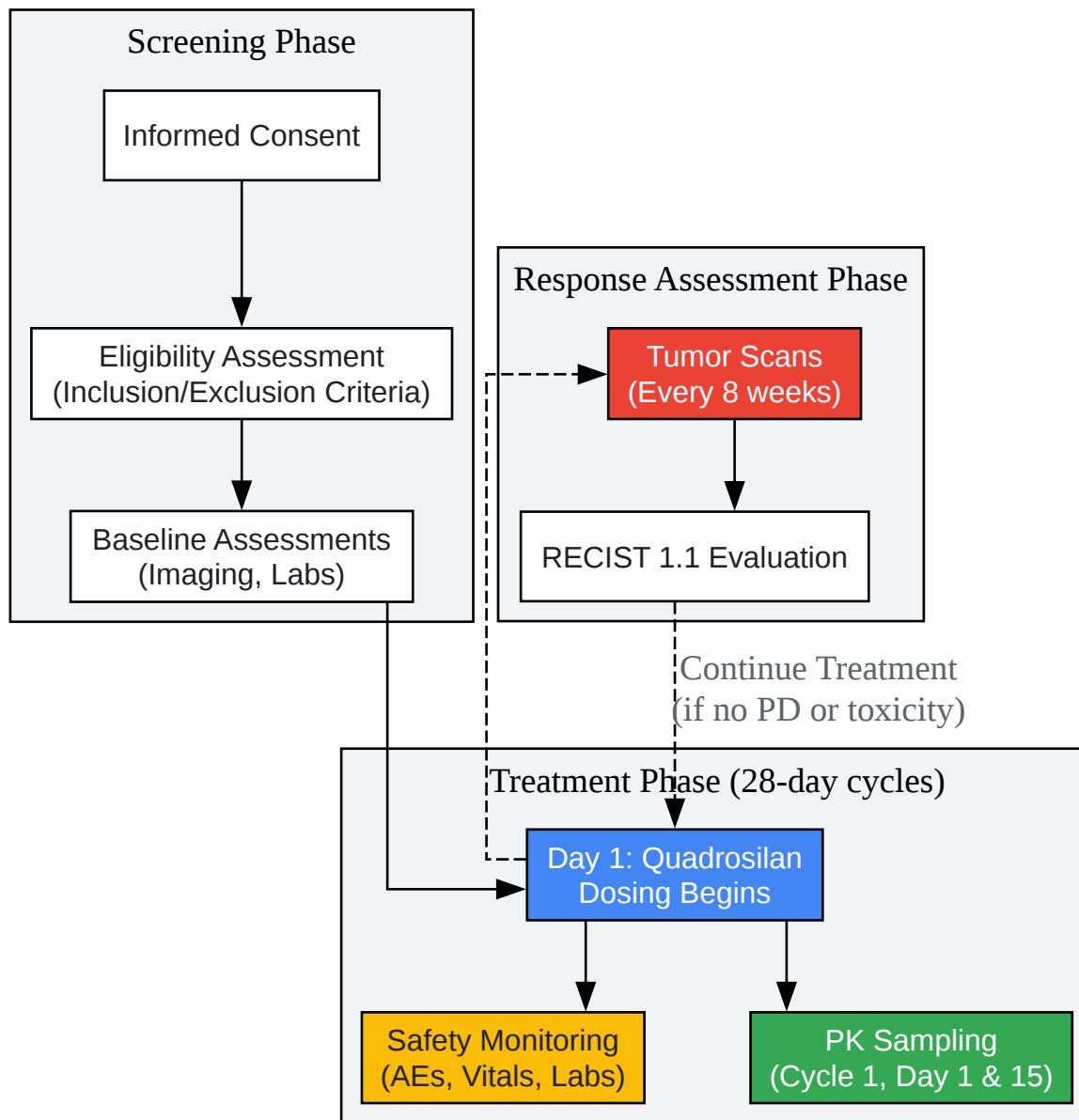
- Follow-up Assessments: Repeat tumor assessments every 8 weeks for the first 48 weeks, and every 12 weeks thereafter.
- Measurement: Measure target lesions in at least one dimension (longest diameter).
- Response Criteria (RECIST 1.1):
  - Complete Response (CR): Disappearance of all target lesions.
  - Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
  - Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.
  - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

#### Protocol 2: Pharmacokinetic (PK) Sample Collection

- Sample Type: Collect whole blood samples in K2-EDTA tubes.
- Collection Schedule (Cycle 1):
  - Day 1: Pre-dose (0 hr), and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
  - Day 15 (Steady State): Pre-dose (0 hr), and at 0.5, 1, 2, 4, 6, and 8 hours post-dose.
- Sample Processing:
  - Centrifuge blood samples at 1500 x g for 10 minutes at 4°C within 30 minutes of collection.
  - Aliquot plasma into cryovials.

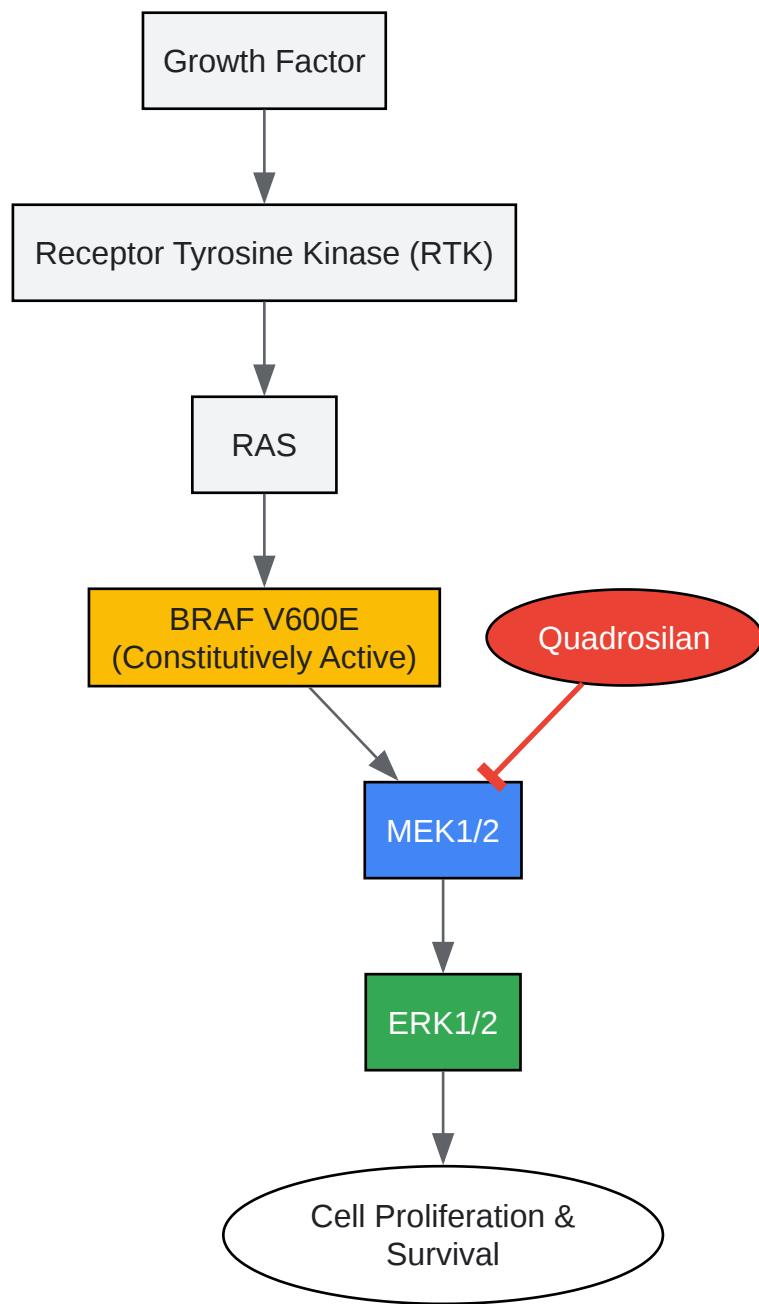
- Storage and Shipment: Store plasma samples at -80°C until shipment on dry ice to the central bioanalytical laboratory.

## Mandatory Visualization



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Caption: Fictional clinical trial workflow for **Quadrosilan**.



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Caption: MAPK signaling pathway with **Quadrosilan** inhibition.

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